2-(1-Hexynyl)benzoic acid
Description
2-(1-Hexynyl)benzoic acid is a benzoic acid derivative featuring a terminal alkynyl group (C≡C-CH₂-CH₂-CH₂-CH₂-) at the 2-position of the aromatic ring. The hexynyl substituent introduces unique electronic and steric properties due to the sp-hybridized carbon in the alkyne, which is electron-withdrawing via induction. This structural motif enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2).
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-hex-1-ynylbenzoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-4H2,1H3,(H,14,15) |
InChI Key |
SOVPOMRAGXHBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexynyl)benzoic acid typically involves the reaction of benzoic acid derivatives with hexynyl reagents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Solvents like dichloromethane are often used to dissolve the reactants, and the reaction mixture is typically stirred under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hexynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hexenyl or hexyl benzoic acids.
Substitution: Formation of halogenated benzoic acids.
Scientific Research Applications
2-(1-Hexynyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Hexynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Effects
Key substituents in benzoic acid derivatives:
- 2-Methylbenzoic acid (o-toluic acid): A simple alkyl substituent (CH₃) that is electron-donating via hyperconjugation, slightly reducing acidity (pKa ~3.9) compared to benzoic acid .
- 2-Benzoylbenzoic acid: Features a benzoyl group (C₆H₅-C=O), which is strongly electron-withdrawing, significantly lowering pKa (~2.8) and enhancing reactivity in esterification or amidation reactions .
- 2-(Sulfooxy)benzoic acid: Contains a sulfonate ester group, increasing hydrophilicity and acidity (pKa <2) due to the electron-withdrawing sulfonic moiety .
- 2-(1-Hexynyl)benzoic acid: The terminal alkyne provides moderate electron-withdrawing effects, likely resulting in a pKa between 3.5–4.0. Its long alkyl chain contributes to increased hydrophobicity compared to shorter alkynyl analogs.
Table 1: Comparative Properties of Benzoic Acid Derivatives
*Estimated based on electronic effects of substituents.
Hydrogen Bonding and Crystallography
The carboxylic acid group forms strong hydrogen bonds, influencing crystal packing. Alkynyl substituents, as in this compound, may disrupt hydrogen-bonding networks due to steric bulk, leading to less dense crystalline structures compared to derivatives like 2-methylbenzoic acid . In contrast, sulfonated or hydroxylated analogs (e.g., 2-(sulfooxy)benzoic acid) form extensive hydrogen-bonded networks, enhancing solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Hexynyl)benzoic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling reactions between benzoic acid derivatives and alkynyl groups. For example, Sonogashira coupling under palladium catalysis is widely used. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) . Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can enhance yield and reduce side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the alkyne proton (δ 1.8–2.1 ppm) and benzoic acid carbonyl (δ 170–175 ppm).
- IR : Stretching frequencies for -C≡C- (~2100 cm) and -COOH (2500–3300 cm) validate functional groups.
- UV-Vis : Conjugation between the alkyne and aromatic ring generates distinct absorption bands (λ~260–280 nm) .
Q. How is purity assessed for this compound in post-synthetic workflows?
- Methodology : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water mobile phase) detects impurities. Melting point analysis (e.g., 139–140°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for validation .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the crystallographic properties of this compound?
- Methodology : X-ray crystallography combined with graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonded motifs. The carboxylic acid group forms dimeric R(8) motifs, while alkyne-π interactions may stabilize crystal packing. Solvent selection (polar vs. nonpolar) directly impacts polymorphism .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Cross-validate NMR and IR data with computational tools (DFT calculations for predicted spectra). For ambiguous peaks, isotopic labeling (e.g., H or C-enriched samples) or 2D NMR (COSY, HSQC) clarifies connectivity. Conflicting UV-Vis data may require pH-dependent studies to assess protonation effects .
Q. How do steric and electronic effects of the hexynyl group impact reactivity in downstream applications?
- Methodology : Compare reaction kinetics of this compound with non-alkynyl analogs. For example, the alkyne’s electron-withdrawing effect accelerates nucleophilic aromatic substitution but may hinder esterification. Steric hindrance from the hexynyl group reduces cycloaddition yields, requiring bulky base catalysts (e.g., DBU) .
Q. What experimental designs mitigate byproduct formation during functionalization of this compound?
- Methodology : Use Design of Experiments (DoE) to optimize parameters:
- Temperature : Lower temperatures (0–25°C) reduce alkyne dimerization.
- Catalyst : Pd/Cu systems minimize undesired Glaser coupling.
- Protecting groups : Temporary silyl protection of the alkyne prevents side reactions during carboxylate derivatization .
Data Analysis and Contradiction Management
Q. How are discrepancies in biological activity data for this compound derivatives addressed?
- Methodology : Reproducibility studies under standardized conditions (e.g., fixed pH, temperature) isolate confounding variables. Meta-analysis of IC values across cell lines identifies structure-activity trends. Conflicting enzyme inhibition data may arise from assay interference (e.g., thiol reactivity), requiring orthogonal validation via isothermal titration calorimetry (ITC) .
Q. What role does computational modeling play in predicting the physicochemical properties of this compound?
- Methodology : Molecular dynamics simulations predict solubility and logP values, while density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Discrepancies between experimental and computed pKa values (e.g., ~2.8 vs. 3.1) are resolved using implicit solvent models (SMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
